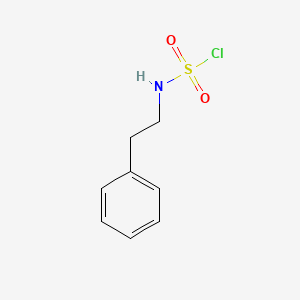
Sulfamoyl chloride, (2-phenylethyl)-
Vue d'ensemble
Description
“Sulfamoyl chloride, (2-phenylethyl)-” is a chemical compound with the CAS Number: 223560-62-1 . It has a molecular weight of 219.69 and its IUPAC name is 2-phenylethylsulfamoyl chloride . The compound is also known as N-(2-phenylethyl)sulfamoyl chloride .
Molecular Structure Analysis
The InChI code for “Sulfamoyl chloride, (2-phenylethyl)-” is 1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This code provides a specific representation of the molecule’s structure. For a visual representation, it’s recommended to use specialized software or databases that can generate a 3D model from the InChI code.The compound is sensitive to moisture . It is soluble in chloroform and ethyl acetate . The compound has a density of 1.337 g/mL at 25 °C .
Applications De Recherche Scientifique
Sulfamoylation of Hydroxyl Groups
A study by Okada et al. (2000) showcased the accelerated sulfamoylation reaction of hydroxyl groups when utilizing N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents. This method achieved high yields of the target sulfamates without requiring a base, proving that 2 equivalents of sulfamoyl chloride were sufficient for completing the reaction across various hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).
Direct Access to Aliphatic Sulfonamides from Alkenes
Hell et al. (2019) developed a method for accessing aliphatic sulfonamides directly from alkenes using sulfamoyl chlorides. By employing Cl-atom abstraction by a silyl radical, sulfamoyl chlorides were activated, enabling a single-step hydrosulfamoylation that produced complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles. This late-stage functionalization protocol is particularly valuable for medicinal chemistry (Hell et al., 2019).
Preparation of Steroid Sulfamates
Kapras et al. (2009) utilized sulfamoyl chloride for preparing 3α- and 3β-sulfamates of steroids. These sulfamates were tested for their interaction with GABAA receptors, highlighting the versatility of sulfamoyl chloride in synthesizing biologically active compounds (Kapras, Stastna, Chodounská, Pouzar, & Krištofíková, 2009).
Cholinesterase Inhibitors for Alzheimer’s Treatment
Abbasi et al. (2014) explored the enzyme inhibition activity of N-substituted sulfamoyl derivatives of 2-amino-1phenylethane, identifying them as potential drug candidates for treating Alzheimer's disease. This study highlights the therapeutic applications of sulfamoyl chloride derivatives (Abbasi et al., 2014).
Sulfonamide Synthesis via Palladium-Catalyzed Suzuki–Miyaura Coupling
Wang et al. (2021) introduced a method using sulfuric chloride as a source for the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides. This process allowed for the creation of diverse sulfonamides in moderate to high yields, demonstrating the broad applicability of sulfamoyl chloride derivatives in complex chemical synthesis (Wang, Yang, Ye, Kuang, & Wu, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-phenylethyl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVLYIRSSTLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624251 | |
| Record name | (2-Phenylethyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamoyl chloride, (2-phenylethyl)- | |
CAS RN |
223560-62-1 | |
| Record name | (2-Phenylethyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-phenylethyl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



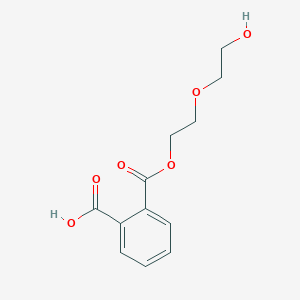
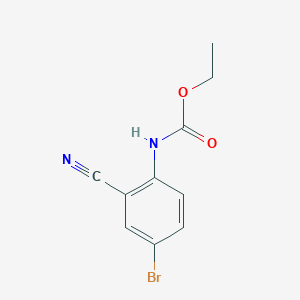
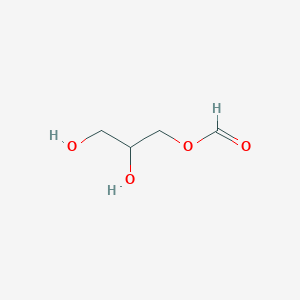
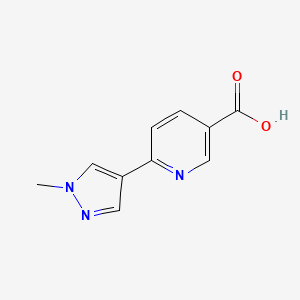


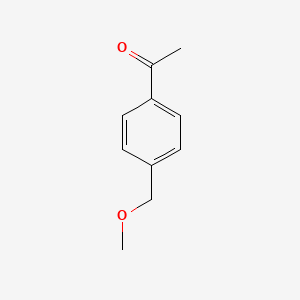

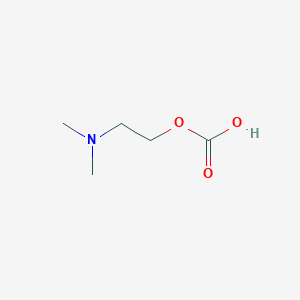

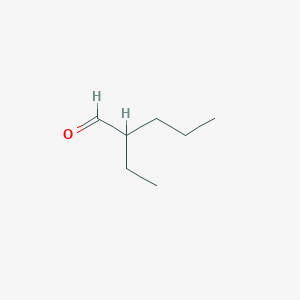

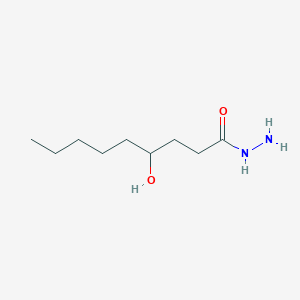
![[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate](/img/structure/B3049810.png)